molecular formula C16H21ClN4O2 B4483843 4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole

4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole

Cat. No.: B4483843
M. Wt: 336.81 g/mol
InChI Key: PTAMCPHFOJBDPW-UHFFFAOYSA-N
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Description

4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole is a complex organic compound that features a unique combination of pyrazole, pyrrolidine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving appropriate pyrrolidine derivatives . The oxazole ring is often synthesized via cyclization reactions involving α-haloketones and amides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 2-Pyrrolidinone
  • 5-Ethyl-3-methyl-1,2-oxazole

Uniqueness

What sets 4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole apart from similar compounds is its unique combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c1-4-13-14(10(3)19-23-13)12-7-6-8-20(12)16(22)15-11(17)9-18-21(15)5-2/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAMCPHFOJBDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=C(C=NN3CC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 2
4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 5
4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 6
4-[1-(4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole

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